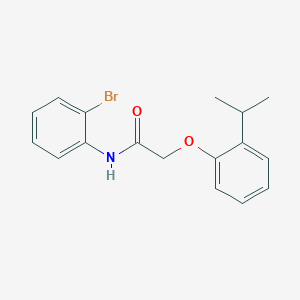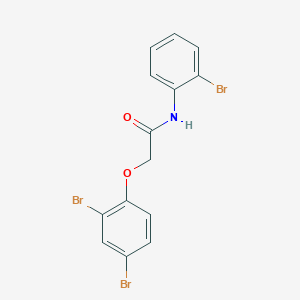![molecular formula C12H11F3N2O4 B284629 Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate](/img/structure/B284629.png)
Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate, also known as EFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.25 g/mol.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate is its ease of synthesis, which makes it readily available for laboratory experiments. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate, including its potential applications in drug discovery and material science. This compound has been shown to have antitumor, antimicrobial, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. This compound can also be used as a building block in the synthesis of new materials with unique properties, such as optoelectronic and magnetic materials.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its ease of synthesis, stability, and biochemical and physiological effects make it an attractive candidate for further research. With continued research, this compound may lead to the development of new drugs and materials with unique properties.
Synthesemethoden
Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate can be synthesized through a multistep process involving the reaction of 4-aminobenzoic acid with trifluoroacetic anhydride, followed by the reaction with ethyl chloroformate. The resulting product is purified through recrystallization using an appropriate solvent. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been used as a building block in the synthesis of various compounds with potential pharmacological activities.
Eigenschaften
Molekularformel |
C12H11F3N2O4 |
|---|---|
Molekulargewicht |
304.22 g/mol |
IUPAC-Name |
ethyl 4-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C12H11F3N2O4/c1-2-21-9(18)7-3-5-8(6-4-7)16-11(20)17-10(19)12(13,14)15/h3-6H,2H2,1H3,(H2,16,17,19,20) |
InChI-Schlüssel |
XXWUPNZQMVABLS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284546.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284549.png)
![N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284550.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)




![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)

